molecular formula C6H9F2NO B12967996 2,2-Difluorocyclopentane-1-carboxamide

2,2-Difluorocyclopentane-1-carboxamide

Cat. No.: B12967996
M. Wt: 149.14 g/mol
InChI Key: JLFHLBKPRUWZIY-UHFFFAOYSA-N
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Description

2,2-Difluorocyclopentane-1-carboxamide is a fluorinated organic compound with the molecular formula C6H9F2NO This compound is characterized by the presence of two fluorine atoms attached to a cyclopentane ring, along with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorocyclopentane-1-carboxamide typically involves the fluorination of cyclopentane derivatives followed by amidation. One common method includes the following steps:

    Fluorination: Cyclopentane is first fluorinated using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms at the 2,2-positions.

    Amidation: The resulting 2,2-difluorocyclopentane is then reacted with ammonia or an amine under suitable conditions to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorocyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Amidation: The carboxamide group can participate in further amidation reactions to form more complex amide derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Amidation: Ammonia or primary amines are commonly used under mild heating conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

    Substitution: Products include azido or cyano derivatives.

    Amidation: Products include secondary or tertiary amides.

    Oxidation: Products include 2,2-difluorocyclopentane-1-carboxylic acid.

    Reduction: Products include 2,2-difluorocyclopentylamine.

Scientific Research Applications

2,2-Difluorocyclopentane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Studied for its potential as a bioactive molecule in drug discovery.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluorocyclopentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    2,2-Difluorocyclopentane-1-carboxylate esters: Esters derived from the corresponding carboxylic acid.

    2,2-Difluorocyclopentane-1-amine: Similar structure but with an amine group instead of a carboxamide.

Uniqueness

2,2-Difluorocyclopentane-1-carboxamide is unique due to the presence of both fluorine atoms and a carboxamide group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the carboxamide group provides opportunities for hydrogen bonding and interaction with biological targets.

Properties

IUPAC Name

2,2-difluorocyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO/c7-6(8)3-1-2-4(6)5(9)10/h4H,1-3H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFHLBKPRUWZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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